molecular formula C22H30N6OS B12244263 4-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine

4-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine

Cat. No.: B12244263
M. Wt: 426.6 g/mol
InChI Key: ASRXUPPKQCBEFK-UHFFFAOYSA-N
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Description

4-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a combination of pyrimidine, piperazine, and oxane rings, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine typically involves multi-step organic reactions. The process may start with the preparation of individual ring structures, followed by their sequential coupling under specific reaction conditions. Common reagents used in these reactions include:

    Base catalysts: such as sodium hydroxide or potassium carbonate.

    Solvents: like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Coupling agents: such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve:

    Continuous flow reactors: to ensure consistent reaction conditions.

    Automated synthesis machines: to handle complex multi-step reactions.

    Purification techniques: such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: where it reacts with oxidizing agents like hydrogen peroxide.

    Reduction: involving reducing agents such as lithium aluminum hydride.

    Substitution: where functional groups are replaced by others, often using halogenating agents.

Common Reagents and Conditions

    Oxidizing agents: hydrogen peroxide, potassium permanganate.

    Reducing agents: lithium aluminum hydride, sodium borohydride.

    Halogenating agents: bromine, chlorine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: as a building block for more complex molecules.

    Biology: for studying interactions with biological macromolecules.

    Medicine: as a potential therapeutic agent, possibly targeting specific enzymes or receptors.

    Industry: in the development of new materials or catalysts.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For instance, it might bind to a particular enzyme or receptor, altering its activity. The pathways involved could include:

    Signal transduction pathways: affecting cellular responses.

    Metabolic pathways: influencing the synthesis or breakdown of biomolecules.

Comparison with Similar Compounds

Similar Compounds

    4-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine: similar in structure but with different substituents.

    Pyrimidine derivatives: compounds with variations in the pyrimidine ring.

    Piperazine derivatives: compounds with different functional groups attached to the piperazine ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of ring structures and functional groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C22H30N6OS

Molecular Weight

426.6 g/mol

IUPAC Name

2-methyl-4-[4-[2-methylsulfanyl-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine

InChI

InChI=1S/C22H30N6OS/c1-15-23-18-5-3-4-17(18)21(24-15)28-10-8-27(9-11-28)20-14-19(25-22(26-20)30-2)16-6-12-29-13-7-16/h14,16H,3-13H2,1-2H3

InChI Key

ASRXUPPKQCBEFK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(CCC2)C(=N1)N3CCN(CC3)C4=NC(=NC(=C4)C5CCOCC5)SC

Origin of Product

United States

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